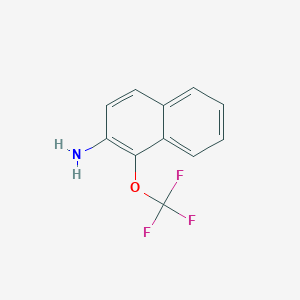
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative featuring a pyrimidine ring substituted with a piperazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of the Piperazinone Moiety: The piperazinone group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the pyrimidine ring.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazinone group, resulting in reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the piperazinone moiety.
Reduction Products: Reduced forms of the pyrimidine ring or piperazinone group.
Substitution Products: New carbon-carbon bonded compounds formed via Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The boronic acid group makes this compound useful in catalytic processes, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (5-(3-Oxopiperazin-1-yl)pyrimidin-4-yl)boronic acid
- (5-(3-Oxopiperazin-1-yl)pyrimidin-5-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the boronic acid group and the piperazinone moiety in (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid provides unique reactivity and interaction profiles compared to its analogs.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic applications.
Eigenschaften
Molekularformel |
C8H11BN4O3 |
|---|---|
Molekulargewicht |
222.01 g/mol |
IUPAC-Name |
[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14) |
InChI-Schlüssel |
RBLOBEGVSHSQNG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)





![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

